molecular formula C7H10O2 B1252773 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- CAS No. 29043-97-8

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-

Cat. No.: B1252773
CAS No.: 29043-97-8
M. Wt: 126.15 g/mol
InChI Key: YYSDNLZCJQMZCZ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with specific substituents that influence its chemical properties and reactivity.

Properties

IUPAC Name

5,5-dimethyl-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSDNLZCJQMZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486666
Record name 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29043-97-8
Record name 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of diketones: Using acid or base catalysts to promote the formation of the furanone ring.

    Aldol condensation: Combining aldehydes and ketones followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to more saturated compounds using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis:
    2(3H)-Furanone serves as a precursor for synthesizing more complex molecules due to its reactive furanone ring structure.

Biology

  • Antimicrobial Properties:
    Studies indicate significant antimicrobial activity against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and metabolic processes .
  • Antioxidant Activity:
    The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with diseases .
  • Anti-inflammatory Effects:
    Research shows that it can modulate inflammatory pathways by reducing pro-inflammatory cytokine levels, suggesting therapeutic potential in treating inflammatory diseases .

Medicine

Ongoing research explores the compound's potential therapeutic effects, particularly its role as an antioxidant and possible applications in treating oxidative stress-related conditions.

Flavor and Fragrance Industry

Due to its pleasant aroma and stability, 2(3H)-Furanone is utilized in the flavor and fragrance industry, enhancing food products and perfumes.

Environmental Applications

Recent studies have identified the presence of dihydro-furanones in secondary organic aerosols formed during atmospheric reactions, indicating their relevance in environmental chemistry . Understanding their formation can aid in assessing air quality and pollution control strategies.

Case Studies

  • Antimicrobial Study:
    A study published in a peer-reviewed journal demonstrated that 2(3H)-Furanone effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as a natural preservative in food products.
  • Environmental Impact Research:
    Research into urban aerosols revealed that dihydro-furanones are significant components formed during photochemical reactions in the atmosphere. This finding emphasizes their role in environmental chemistry and air quality assessments .

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4-hydroxy-: Known for its antimicrobial properties.

    2(3H)-Furanone, 5-methyl-: Used in flavor and fragrance industries.

    2(3H)-Furanone, 3-methyl-4-oxo-: Studied for its biological activities.

Uniqueness

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is unique due to its specific substituents, which influence its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Biological Activity

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is a compound belonging to the furanone class, characterized by its unique five-membered ring structure containing oxygen. This compound exhibits various biological activities that make it of interest in fields such as pharmacology and environmental science.

  • Molecular Formula : C6H10O2
  • Molecular Weight : 114.1424 g/mol
  • Structure : The compound contains a saturated furanone structure with two methyl groups at the 5-position and a methylene group at the 3-position, contributing to its hydrophobic nature and low solubility in water .

Antimicrobial Properties

Research indicates that dihydro-5,5-dimethyl-2(3H)-furanone possesses notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (mg/mL)
E. coli0.0048
Bacillus subtilis0.0195
Staphylococcus aureus0.0098
Candida albicans0.039

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, dihydro-5,5-dimethyl-2(3H)-furanone has shown antifungal activity. In vitro tests demonstrated its efficacy against fungal pathogens such as Candida albicans and Fusarium oxysporum, with MIC values indicating significant inhibition of fungal growth .

The biological activity of dihydro-5,5-dimethyl-2(3H)-furanone is believed to stem from its ability to disrupt cellular processes in microorganisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It may interfere with key metabolic enzymes essential for microbial growth and reproduction.

Case Studies

  • Environmental Impact Study : In an analysis of urban aerosols, dihydro-5,5-dimethyl-2(3H)-furanone was identified as a product of photochemical reactions involving organic precursors. Its presence in atmospheric samples raises concerns about its ecological effects and potential toxicity in environmental settings .
  • Pharmaceutical Applications : Investigations into the compound's potential as a therapeutic agent have been promising, particularly in formulating new antibiotics or antifungal treatments due to its demonstrated bioactivity against resistant strains .

Q & A

Q. How can researchers confirm the structural identity of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- using spectroscopic methods?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can determine the molecular formula (e.g., m/z 168.115 for C₉H₁₂O₂) and fragmentation patterns. For example, dihydro-5,5-dimethyl derivatives exhibit characteristic fragments at m/z 128 and 99, as observed in similar furanones .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify substituents. The 3-methylene group typically appears as a singlet in ¹H NMR (~δ 5.2–5.5 ppm), while the 5,5-dimethyl groups resonate as singlets near δ 1.2–1.4 ppm. Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
  • Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) of the furanone ring appears at ~1750–1770 cm⁻¹, and the methylene group (C=C) may show weak absorption near 1640 cm⁻¹ .

Q. What are the recommended safety protocols for handling 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- in laboratory settings?

  • Methodological Answer: Based on SDS data for structurally similar compounds:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inhalation by working in a fume hood .
  • Storage: Store in a cool, dry place away from oxidizers. Use inert gas (N₂/Ar) to stabilize reactive methylene groups .

Q. What are the common synthetic routes for preparing 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- and its derivatives?

  • Methodological Answer: Key methods include:
  • Intermolecular Condensation: Reacting α,β-unsaturated ketones with dimethyl malonate under acidic conditions (e.g., H₂SO₄ catalysis) to form the furanone ring. Optimize temperature (80–100°C) and solvent (toluene/THF) to enhance yield .
  • Methylene Group Introduction: Use Wittig or Horner-Wadsworth-Emmons reactions to install the 3-methylene moiety. For example, treat a dihydro-5,5-dimethyl precursor with methylenetriphenylphosphorane (Ph₃P=CH₂) in anhydrous DCM .
  • Derivatization: Convert the furanone to oximes or semicarbazones for stability during purification. Reflux with hydroxylamine hydrochloride in ethanol .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted 2(3H)-Furanone derivatives such as dihydro-5,5-dimethyl-3-methylene-?

  • Methodological Answer: Regioselectivity depends on:
  • Catalyst Choice: Lewis acids (e.g., BF₃·OEt₂) direct electrophilic substitution to the 3-position by stabilizing transition states .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the methylene carbon, while non-polar solvents (e.g., hexane) promote ring closure .
  • Substituent Steric Effects: Bulky groups at C-5 (e.g., 5,5-dimethyl) hinder reactions at adjacent positions, enhancing selectivity for C-3 functionalization .

Q. What analytical challenges arise in quantifying 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- in complex mixtures, and how can they be addressed?

  • Methodological Answer: Challenges include low volatility and matrix interference. Solutions involve:
  • Multidimensional Chromatography: Use GC×GC-MS or LC-MS/MS with a C18 column (mobile phase: acetonitrile/water) to separate co-eluting isomers .
  • Derivatization: Convert the methylene group to a brominated adduct (e.g., Br₂ in CCl₄) for enhanced UV detection at 254 nm .
  • High-Resolution Mass Spectrometry (HRMS): Apply a resolving power >60,000 to distinguish isotopic peaks from background noise .

Q. What mechanistic insights exist for the formation of the methylene group in 2(3H)-Furanone derivatives under various reaction conditions?

  • Methodological Answer: Mechanistic studies reveal:
  • Acid-Catalyzed Pathways: Protonation of the carbonyl oxygen activates the α-carbon for methylene insertion via keto-enol tautomerism. Isotopic labeling (D₂O) confirms H-exchange at C-3 .
  • Radical Pathways: Under UV light, diradical intermediates form at the methylene position, enabling coupling with alkyl halides. EPR spectroscopy detects transient radicals .

Q. How can computational chemistry methods like DFT predict the reactivity and stability of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-?

  • Methodological Answer:
  • Reactivity Prediction: Calculate Fukui indices (using Gaussian 16 at B3LYP/6-311+G(d,p)) to identify nucleophilic (C-3) and electrophilic (C-2) sites .
  • Thermodynamic Stability: Perform conformational analysis (Monte Carlo sampling) to assess strain energy in the fused ring system. The 5,5-dimethyl groups reduce ring puckering by ~5 kcal/mol compared to unsubstituted analogs .

Q. Are there known biological interactions or enzymatic pathways involving 2(3H)-Furanone derivatives that could inform their study in microbiological systems?

  • Methodological Answer: While direct evidence is limited, structurally related furanones (e.g., 4-hydroxy derivatives) inhibit bacterial quorum sensing by competing with acyl-homoserine lactones (AHLs). To test this:
  • Biofilm Assays: Treat Pseudomonas aeruginosa biofilms with the compound and measure SDS sensitivity, as seen in lasI mutants .
  • Enzymatic Inhibition: Screen against LuxR-type receptors using β-galactosidase reporter strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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